
N-(Pyridin-4-YL)formamide
Overview
Description
N-(Pyridin-4-YL)formamide is a useful research compound. Its molecular formula is C6H6N2O and its molecular weight is 122.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Chemical Reactions and Synthesis
Reactions involving pyridine N-oxides and pyrazine di-N-oxides with formamide have been extensively studied. These reactions primarily result in carbamoylation at the aromatic ring, leading to the formation of various derivatives. For instance, in a study by Hirota, Namba, and Sasaki (1987), 2,4,6-trimethylpyridine 1-oxide was transformed into 2- and 4-pyrimidinyl derivatives through these reactions (Hirota, Namba, & Sasaki, 1987).
2. Coordination Chemistry
N-(Pyridin-4-YL)formamide derivatives play a significant role in the formation of coordination polymers. A study by Hsu et al. (2016) describes the creation of Hg(II) coordination polymers using N,N’-bis(pyridine-4-yl)formamidine, leading to different molecular structures with potential applications in adsorption and molecular recognition (Hsu et al., 2016).
3. Catalysis and Synthesis
In catalysis, compounds derived from this compound are used to facilitate various chemical reactions. For example, Han et al. (2016) developed a method for C2-carbamoylation of pyridines using formamide, which is significant for the synthesis of primary pyridylcarboxamides, a common structure in bioactive molecules (Han et al., 2016).
4. Spectroscopic Studies
The interaction of pyridine derivatives with other chemicals, including formamide, has been a subject of spectroscopic studies. For example, Berg et al. (2006) investigated the effects of hydrogen bonding on the ring stretching modes of pyridine in various systems, including pyridine/formamide (Berg et al., 2006).
5. Materials Science
In materials science, the structural properties and applications of compounds involving this compound are explored. For instance, a study by Hsu (2019) on a tetranuclear formamidinate complex based on AuI and AgI metal ions reveals insights into luminescence properties and structural conformations (Hsu, 2019).
Mechanism of Action
Target of Action
N-(Pyridin-4-YL)formamide, a pyridine-containing compound, has been found to have a variety of medicinal applications . Pyridine scaffolds have been detected in many relevant drug molecules, providing a great possibility for treatment Pyridine-containing compounds have been known to target various enzymes and receptors, including pi3k and acetyl-CoA carboxylase .
Biochemical Pathways
For instance, they have been used in the synthesis of new anticancer agents targeting the tubulin-microtubule with heterocyclic rings .
Result of Action
Pyridine-containing compounds have been known to exhibit cytotoxic properties against tumor cells .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
N-(Pyridin-4-YL)formamide plays a role in biochemical reactions, particularly in the context of immunosuppressive activity
Cellular Effects
The cellular effects of this compound are primarily related to its immunosuppressive activity
Molecular Mechanism
The molecular mechanism of this compound’s action involves its binding interactions with biomolecules and potential enzyme inhibition or activation
Properties
IUPAC Name |
N-pyridin-4-ylformamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c9-5-8-6-1-3-7-4-2-6/h1-5H,(H,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBXXONXMOZQSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
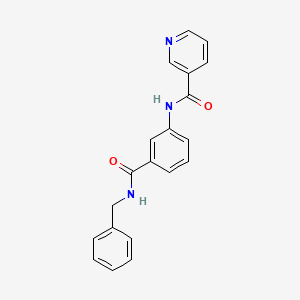
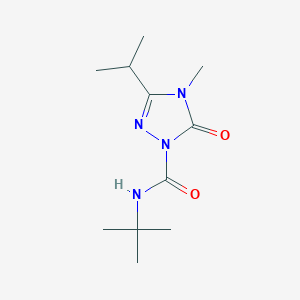
![N-(4-Bromophenyl)benzo[d]thiazol-2-amine](/img/structure/B3023278.png)

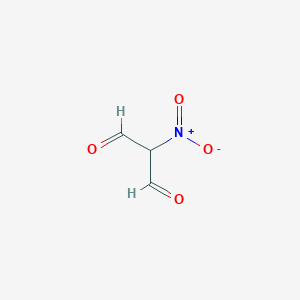

![N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B3023287.png)
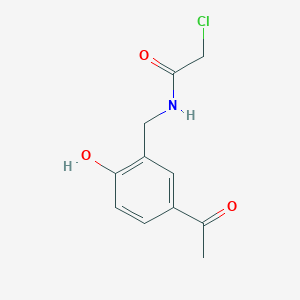

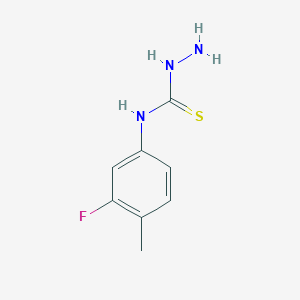
![2-(3-Nitrophenyl)imidazo[2,1-a]isoquinoline](/img/structure/B3023295.png)
![N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine](/img/structure/B3023296.png)
![N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea](/img/structure/B3023298.png)

